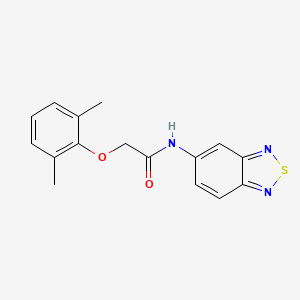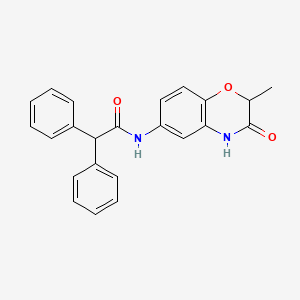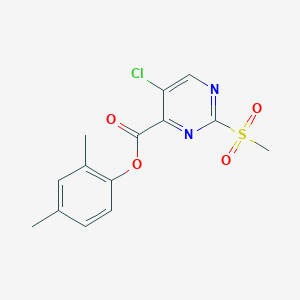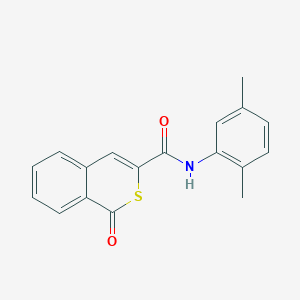![molecular formula C19H19N3O3 B11318543 2-(3,4-dimethylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11318543.png)
2-(3,4-dimethylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-ジメチルフェノキシ)-N-[5-(4-メチルフェニル)-1,2,4-オキサジアゾール-3-イル]アセトアミドは、オキサジアゾール類に属する有機化合物です。
製法
合成経路と反応条件
2-(3,4-ジメチルフェノキシ)-N-[5-(4-メチルフェニル)-1,2,4-オキサジアゾール-3-イル]アセトアミドの合成は、一般的に複数段階のプロセスで行われます。一般的な方法には、以下の手順が含まれます。
オキサジアゾール環の形成: 4-メチルベンゾニトリルをヒドラジン水和物と反応させ、対応するヒドラジドを生成させることができます。その後、ヒドラジドを適切なカルボン酸誘導体と環化させると、1,2,4-オキサジアゾール環が形成されます。
フェノキシ基の結合: 3,4-ジメチルフェノールを適切なアシル化剤と反応させて、3,4-ジメチルフェノキシ基を形成します。
2つのフラグメントのカップリング: 最後のステップでは、アミド結合形成反応によって、オキサジアゾール環とフェノキシ基をカップリングします。
工業生産方法
この化合物の工業生産では、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路を最適化する必要があります。これには、連続式反応器の使用、高度な精製技術、グリーンケミストリーの原則の採用などが含まれる可能性があります。
化学反応解析
反応の種類
2-(3,4-ジメチルフェノキシ)-N-[5-(4-メチルフェニル)-1,2,4-オキサジアゾール-3-イル]アセトアミドは、次のような様々な化学反応を起こす可能性があります。
酸化: 特定の条件下で、化合物を酸化して対応する酸化物を生成することができます。
還元: 還元反応を用いて、オキサジアゾール環または他の官能基を修飾することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用することができます。
置換: ハロゲン化剤、求核剤、求電子剤は、置換反応で一般的に使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によって酸化物が生成される可能性があり、置換反応によって様々な官能基が導入される可能性があります。
科学研究への応用
医薬品化学: この化合物は、その独特の構造的特徴から、医薬品として潜在的な可能性を探求されています。
材料科学: ポリマーやコーティングなど、特定の性質を持つ新しい材料の開発に使用することができます。
生物学的研究: この化合物は、様々な生物系に対する影響を研究するために、生物学的アッセイで使用することができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting 4-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide. The hydrazide is then cyclized with an appropriate carboxylic acid derivative to form the 1,2,4-oxadiazole ring.
Attachment of the phenoxy group: The 3,4-dimethylphenol is reacted with a suitable acylating agent to form the 3,4-dimethylphenoxy group.
Coupling of the two fragments: The final step involves coupling the oxadiazole ring with the phenoxy group through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
2-(3,4-dimethylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
科学的研究の応用
Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound may be used in biological assays to study its effects on various biological systems.
作用機序
2-(3,4-ジメチルフェノキシ)-N-[5-(4-メチルフェニル)-1,2,4-オキサジアゾール-3-イル]アセトアミドの作用機序には、特定の分子標的との相互作用が含まれます。オキサジアゾール環とフェノキシ基は、酵素、受容体、または他のタンパク質と相互作用し、様々な生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途や使用状況によって異なります。
類似化合物の比較
類似化合物
- 2-(3,5-ジメチルフェノキシ)-N-[5-(4-メチルフェニル)-1,2,4-オキサジアゾール-3-イル]アセトアミド
- 2-(2,6-ジメチルフェノキシ)-N-[5-(4-メチルフェニル)-1,2,4-オキサジアゾール-3-イル]アセトアミド
独自性
2-(3,4-ジメチルフェノキシ)-N-[5-(4-メチルフェニル)-1,2,4-オキサジアゾール-3-イル]アセトアミドは、フェノキシ環上のジメチル基の位置が特定されているため、独特です。この構造的特徴は、化学反応性、生物活性、物理的性質に影響を与え、他の類似化合物とは異なるものとなっています。
類似化合物との比較
Similar Compounds
- 2-(3,5-dimethylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide
- 2-(2,6-dimethylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide
Uniqueness
2-(3,4-dimethylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is unique due to the specific positioning of the dimethyl groups on the phenoxy ring. This structural feature can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
特性
分子式 |
C19H19N3O3 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC名 |
2-(3,4-dimethylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C19H19N3O3/c1-12-4-7-15(8-5-12)18-21-19(22-25-18)20-17(23)11-24-16-9-6-13(2)14(3)10-16/h4-10H,11H2,1-3H3,(H,20,22,23) |
InChIキー |
YFLBTPJDNJSADF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)COC3=CC(=C(C=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-bromophenyl)-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11318466.png)
![5-[Benzyl(methyl)amino]-2-{5-[(2-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11318475.png)


![2-(2,6-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11318488.png)
![N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide](/img/structure/B11318491.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11318501.png)


![5-ethyl-3-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11318512.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11318518.png)
![N-(3-chloro-4-methylphenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11318520.png)
![N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11318531.png)
